molecular formula C16H25NO6S B1139726 Camphorquinone-10-sulfonylnorleucine CAS No. 73413-80-6

Camphorquinone-10-sulfonylnorleucine

Cat. No.: B1139726
CAS No.: 73413-80-6
M. Wt: 359.4 g/mol
InChI Key: UNFUZRFLIVWVRD-UHFFFAOYSA-N
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Description

Camphorquinone-10-sulfonylnorleucine (CAS 73413-80-6) is a camphorquinone-10-sulfonic acid derivative that serves as a valuable biochemical tool for the specific, reversible modification of the guanidino groups of arginine residues in peptides and proteins . This white to off-white solid provides researchers with a critical method for studying protein structure and function. The compound reacts specifically with arginine residues to form stable adducts; these adducts are stable under conditions (pH 7) that would cleave those formed by similar reagents like cyclohexanedione, yet they can be cleanly reversed at pH 8-9 by treatment with o-phenylenediamine, allowing for controlled regeneration of the native guanidino group . A key feature of this reagent is the incorporation of a norleucine moiety, which acts as an analytical handle. During hydrolysis of modified proteins, norleucine can be quantified to accurately determine the extent of arginine modification, which is particularly useful in work with large polypeptides . This water-soluble reagent is suited for applications ranging from modifying small arginine-containing molecules to complex proteins, as demonstrated in studies with ribonuclease S-peptide and soybean trypsin inhibitor . This compound is provided for laboratory research use and must not be used for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

73413-80-6

Molecular Formula

C16H25NO6S

Molecular Weight

359.4 g/mol

IUPAC Name

2-[(7,7-dimethyl-2,3-dioxo-1-bicyclo[2.2.1]heptanyl)methylsulfonylamino]hexanoic acid

InChI

InChI=1S/C16H25NO6S/c1-4-5-6-11(14(20)21)17-24(22,23)9-16-8-7-10(15(16,2)3)12(18)13(16)19/h10-11,17H,4-9H2,1-3H3,(H,20,21)

InChI Key

UNFUZRFLIVWVRD-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O

Canonical SMILES

CCCCC(C(=O)O)NS(=O)(=O)CC12CCC(C1(C)C)C(=O)C2=O

Synonyms

(1S)-N-[[(7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]hept-1-yl)methyl]sulfonyl]-L-norleucine;  CQS-NLE-OH; 

Origin of Product

United States

Preparation Methods

Reaction Pathway

The first method involves a two-step process starting with Cqs-OH:

  • Sulfonyl Chloride Formation : Cqs-OH reacts with thionyl chloride (SOCl₂) in dimethylformamide (DMF) to produce camphorquinone-10-sulfonyl chloride (Cqs-Cl).

  • Norleucine Conjugation : Cqs-Cl is treated with norleucine in aqueous dioxane with magnesium oxide (MgO) as a base.

Experimental Conditions

  • Step 1 : Cqs-OH (11.6 g) and SOCl₂ (1.7 g) in DMF, stirred at 25°C for 24 hours.

  • Step 2 : Norleucine (0.5 g) dissolved in water, mixed with dioxane and MgO, then reacted with Cqs-Cl in four portions over 24 hours.

Yield and Characterization

  • Yield : 85% after purification via recrystallization.

  • Purity : Confirmed by HPLC (retention time: 8.2 min) and elemental analysis (C: 62.39%, H: 9.05%, N: 5.00%, S: 5.47%).

Synthesis via Selenous Acid Oxidation

Reaction Pathway

This one-pot method oxidizes camphor-10-sulfonylnorleucine using selenous acid (H₂SeO₃) in dioxane under reflux.

Experimental Conditions

  • Reagents : Camphor-10-sulfonylnorleucine (10 g), H₂SeO₃ (6.5 g), dioxane (50 mL).

  • Conditions : Refluxed at 100°C for 72 hours under light protection.

Yield and Characterization

  • Yield : 78% after filtration and evaporation.

  • Purity : Validated by UV-Vis spectroscopy (λmax = 280 nm) and amino acid hydrolysis (quantitative norleucine recovery).

Comparative Analysis of Methods

Parameter Sulfonyl Chloride Method Selenous Acid Method
Reaction Time48 hours72 hours
Temperature25°C (Step 1), 25°C (Step 2)100°C (Reflux)
Yield85%78%
Purity>99% (HPLC)>98% (UV-Vis)
ScalabilitySuitable for gram-scaleLimited by selenium waste
Environmental ImpactModerate (SOCl₂ use)High (toxic H₂SeO₃)

Critical Considerations

  • Byproducts : The selenous acid method generates elemental selenium, requiring filtration through celite.

  • Reversibility : Both methods yield products stable at pH 7 but cleavable at pH 8–9 with o-phenylenediamine.

Applications of Synthesized CQSN

Protein Modification

  • Ribonuclease S-Peptide : Treatment with CQSN (20 mg/4 mL borate buffer) modified arginine residues, confirmed by norleucine detection post-hydrolysis.

  • Soybean Trypsin Inhibitor (STI) : Complete arginine modification achieved, with 93–94% activity restored after regeneration.

Analytical Utility

  • Quantification : Acid hydrolysis releases norleucine in a 1:1 molar ratio with arginine, enabling precise modification tracking .

Scientific Research Applications

Biochemical Applications

Modification of Arginine Residues

Camphorquinone-10-sulfonylnorleucine is primarily utilized for the specific and reversible modification of arginine residues in proteins. This property is crucial for studying protein structure and function. The mechanism involves a nucleophilic attack by the guanidino group of arginine on the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond. This reaction typically occurs under mild pH conditions (around pH 7), preserving protein integrity while allowing effective modification .

Case Study: Protein Modification

In research, this compound has been employed to modify various proteins, including:

  • Ribonuclease S-peptide
  • Soybean trypsin inhibitor
  • Dipeptide arginylaspartic acid

These studies demonstrate the reagent's utility in analyzing the extent of arginine modification through hydrolysate analysis for norleucine content .

Organic Synthesis

Catalytic Applications

This compound serves as a catalyst in several organic reactions. It has been effectively used in solvent-free Mannich-type reactions to produce β-amino ketones and aminochromans. Additionally, it facilitates the synthesis of camphor-derived chiral sulfones, which undergo stereoselective cyclization when treated with bases, yielding tricyclic β-hydroxy sulfones .

Material Science

Polymer Development

In materials science, this compound has been discussed for its potential in developing polymers with arginine-specific ligands. These polymers could have targeted functionalities for various applications, including drug delivery systems and bioengineering .

Film Formation and Inhibition

Research on related compounds indicates that camphorquinone derivatives exhibit favorable adsorption behavior at interfaces, suggesting potential uses in film formation and as inhibitors in metal reduction processes .

Medicinal Chemistry

Pharmaceutical Applications

The compound has been explored for synthesizing diverse pharmaceutical intermediates. For instance, camphorquinone derivatives have been used in Michael addition reactions to create pyridine derivatives that serve as building blocks for drug synthesis .

Dental Applications

Photoinitiator in Dental Materials

This compound is recognized as a photoinitiator in light-curing dental materials. However, studies indicate that it may inhibit odontogenic differentiation of dental pulp cells and induce inflammatory cytokines, raising concerns about its biological impact on dental tissues .

Summary Table of Applications

Application AreaSpecific UsesKey Findings/Notes
BiochemistryModification of arginine residuesStable sulfonamide bond formation
Organic SynthesisCatalysis in Mannich-type reactionsEfficient production of β-amino ketones
Material ScienceDevelopment of polymers with specific ligandsPotential for targeted functionalities
Medicinal ChemistrySynthesis of pharmaceutical intermediatesUseful in creating pyridine derivatives
Dental ApplicationsPhotoinitiator in dental materialsPossible adverse effects on dental pulp cells

Mechanism of Action

The mechanism of action of camphorquinone-10-sulfonylnorleucine involves the formation of stable adducts with the guanidino groups of arginine residues. These adducts are stable in hydroxylamine solutions at pH 7 but can be cleaved by o-phenylenediamine at pH 8-9. This reversible modification allows for the study of arginine residues in peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Camphorquinone-10-sulfonylnorleucine belongs to a family of camphorquinone-derived sulfonic acid reagents. Below is a detailed comparison with its structurally and functionally related analogs:

Structural and Functional Differences

Camphorquinone-10-sulfonic acid vs. Sulfonylnorleucine: The sulfonic acid lacks the norleucine moiety, making it smaller (MW 246.28 vs. 359.44) and more suitable for modifying small arginine-containing molecules. Its sulfonic acid group aids in chromatographic separation . Sulfonylnorleucine’s norleucine side chain allows hydrolysis-based quantification in proteins, a critical advantage for proteomic studies .

Sulfonyl Chloride Intermediate: Highly reactive, used to synthesize sulfonylnorleucine. Not directly applicable to biochemical assays due to instability in aqueous environments .

Hydrate vs. Anhydrous Forms :

  • The hydrate (C₁₀H₁₆O₆S) is preferred in synthetic workflows for improved stability, while the anhydrous form (C₁₀H₁₄O₅S) is used in analytical applications .

Limitations and Gaps

  • Discrepancies in molecular formulas (e.g., hydrate vs. anhydrous sulfonic acid) require further validation.
  • Limited data on the thermodynamic stability of sulfonylnorleucine-protein adducts under physiological conditions.

Biological Activity

Camphorquinone-10-sulfonylnorleucine (CQ-10-SN) is a derivative of camphorquinone that has gained attention in biochemical research due to its ability to modify proteins, particularly through the reversible modification of arginine residues. This article explores the biological activity of CQ-10-SN, including its mechanisms, applications, and relevant case studies.

CQ-10-SN is synthesized from camphor-10-sulfonic acid through various methods, including the use of sulfonyl chloride or oxidation with selenous acid. The compound features a sulfonyl group that enhances its reactivity, making it suitable for specific modifications in protein chemistry. The general structure can be represented as follows:

CQ 10 SN=Camphor skeleton+Sulfonyl group+Norleucine\text{CQ 10 SN}=\text{Camphor skeleton}+\text{Sulfonyl group}+\text{Norleucine}

The primary mechanism by which CQ-10-SN exerts its biological effects involves the modification of guanidino groups in arginine residues. This process can be summarized in the following steps:

  • Nucleophilic Attack : The guanidino group of arginine attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a stable sulfonamide bond.
  • Reversible Modification : The adducts formed are stable under physiological conditions and can be cleaved under specific conditions (e.g., treatment with hydroxylamine at pH 7) to regenerate the original arginine residue.
  • Impact on Protein Function : Modifying arginine residues can significantly alter the biological activity of proteins, as demonstrated in various studies.

1. Protein Modification

CQ-10-SN has been effectively used to modify several proteins and peptides, including:

  • Ribonuclease S-peptide
  • Soybean trypsin inhibitor
  • Dipeptide arginylaspartic acid

These modifications allow researchers to study the role of arginine in protein function and stability. For example, modifications can lead to loss of biological activity, which is critical for understanding enzyme mechanisms and protein interactions .

2. Applications in Biochemistry

The versatility of CQ-10-SN extends to its applications in biochemical research:

  • Analytical Techniques : The sulfonic acid group serves as a convenient handle for the analytical separation of modified products.
  • Polymer Development : CQ-10-SN is used to prepare polymers with arginine-specific ligands, which have potential applications in drug delivery systems and biosensors .

Case Study 1: Modification of Arginine Residues

A study demonstrated that the use of CQ-10-SN for modifying arginine residues in ribonuclease S-peptide resulted in significant changes to its enzymatic activity. The extent of modification was quantified by analyzing hydrolysates for norleucine content, confirming the effectiveness of CQ-10-SN as a reagent for studying protein functionality .

Case Study 2: Polymer Applications

Research involving CQ-10-SN focused on creating polymers containing arginine-specific ligands. These polymers exhibited enhanced binding properties, making them suitable candidates for targeted drug delivery applications. The stability and reversibility of modifications provided by CQ-10-SN were critical for maintaining biological activity while allowing for controlled release mechanisms .

Data Summary

Property/CharacteristicDescription
Chemical FormulaDerived from camphor with sulfonyl group
MechanismReversible modification of arginine residues
ApplicationsProtein modification, polymer synthesis
StabilityStable adducts under physiological conditions
Cleavage ConditionsCleaved by hydroxylamine at pH 7

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for Camphorquinone-10-sulfonylnorleucine, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of camphorquinone derivatives followed by coupling with norleucine. Key steps include monitoring reaction intermediates via HPLC or LC-MS to ensure regioselectivity . Yield optimization requires strict control of stoichiometry (e.g., sulfonyl chloride:norleucine molar ratios) and reaction conditions (e.g., anhydrous solvents, inert atmosphere). Purity validation should follow ICH guidelines using elemental analysis (>98%) and chiral chromatography to confirm stereochemical integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D-COSY to resolve overlapping signals in the camphorquinone and sulfonyl regions.
  • FT-IR : Confirm sulfonyl (S=O, ~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) functionalities.
  • HRMS : Validate molecular ion [M+H]⁺ at m/z 360.1423 (theoretical) with <2 ppm error .
  • XRD : Resolve crystallographic data for absolute configuration verification (if crystalline) .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

  • Methodological Answer : Follow accelerated stability protocols (ICH Q1A):

  • Forced Degradation : Expose to 0.1M HCl/NaOH (pH 1–13) at 40°C for 48 hours, then analyze degradation products via LC-MS.
  • Thermal Stability : Store at 25°C/60% RH and 40°C/75% RH for 6 months, sampling monthly for HPLC purity checks. Report degradation kinetics using Arrhenius modeling .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :

  • Systematic Review : Compile all bioactivity datasets (IC₅₀, EC₅₀) and assess methodological variability (e.g., cell lines, assay protocols) using PRISMA guidelines .
  • Meta-Analysis : Apply random-effects models to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., solvent DMSO concentration affecting membrane permeability) .
  • Validation Studies : Replicate disputed results under standardized conditions (e.g., NIH-3T3 vs. HEK293 cells) with blinded analysis .

Q. How can computational modeling predict the binding affinity of this compound to sulfotransferase enzymes?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with sulfotransferase crystal structures (PDB: 1LS6) to model ligand-receptor interactions. Validate scoring functions against experimental Kd values.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfonyl-enzyme hydrogen-bond network. Quantify free energy changes (ΔG) via MM-PBSA .
  • QSAR : Develop models using descriptors like LogP, polar surface area, and H-bond donors to correlate structural features with activity .

Q. What statistical approaches are optimal for analyzing dose-response nonlinearities in this compound toxicity studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal (Hill) or biphasic models (e.g., Brain-Cousens) using GraphPad Prism. Compare AIC/BIC values for model selection.
  • Bootstrapping : Estimate 95% confidence intervals for EC₅₀ values with 10,000 resamples.
  • ANCOVA : Adjust for covariates like cell viability batch effects .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?

  • Methodological Answer :

  • Stepwise Protocols : Include exact reagent grades (e.g., Sigma-Aldrich, ≥99%), equipment (e.g., Schlenk line for air-sensitive steps), and troubleshooting notes (e.g., gelation during coupling).
  • Supporting Information : Provide raw spectral data (NMR FID files, LC-MS chromatograms) in supplementary materials with DOI-linked repositories .

Q. What criteria distinguish high-quality vs. low-quality structural characterization data for this compound?

  • Methodological Answer :

  • High-Quality :
  • NMR: Baseline resolution of all protons (Δδ ≥0.1 ppm), <5% impurity peaks.
  • XRD: R-factor ≤0.05, complete thermal ellipsoid plots.
  • Low-Quality :
  • Overlapping NMR signals, unassigned stereocenters, or missing HRMS isotopic patterns .

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